![molecular formula C12H22N6O3S B2832490 N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034608-45-0](/img/structure/B2832490.png)
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with a unique structure that combines a piperidine ring, a triazole ring, and a sulfamoyl group
作用机制
Target of Action
The compound, also known as N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, is a derivative of 1,2,3-triazoles and piperidines . Both 1,2,3-triazoles and piperidines are important synthetic fragments for designing drugs 1,2,3-triazoles are known to have broad applications in drug discovery , and piperidine-containing compounds are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that the anticancer activity of 1,2,3-triazole derivatives is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .
Biochemical Pathways
1,2,3-triazoles and piperidines are known to interact with various biochemical pathways due to their broad applications in pharmaceuticals .
Result of Action
1,2,3-triazole derivatives have shown effective cytotoxic activity against various cancer cell lines .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and triazole intermediates. The key steps include:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a reaction with dimethylsulfamoyl chloride under basic conditions.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes.
Coupling of Intermediates: The final step involves coupling the piperidine and triazole intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
化学反应分析
Types of Reactions
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Biological Studies: It is used in research to understand its interactions with biological targets and pathways.
Drug Discovery: The compound serves as a lead compound in the development of new therapeutic agents.
Industrial Applications: It may be used in the synthesis of other complex molecules and as a reagent in various chemical processes.
相似化合物的比较
Similar Compounds
- N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide
- N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)cinnamamide
- N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide
Uniqueness
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide stands out due to its combination of a piperidine ring, a triazole ring, and a sulfamoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N6O3S/c1-16(2)22(20,21)18-6-4-10(5-7-18)8-13-12(19)11-9-17(3)15-14-11/h9-10H,4-8H2,1-3H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYPJIKHINJTTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

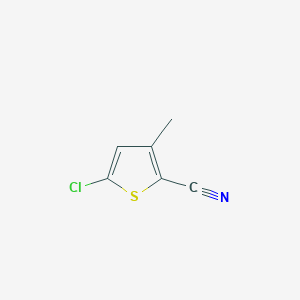
![2-methylpropyl N-(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamate](/img/structure/B2832411.png)
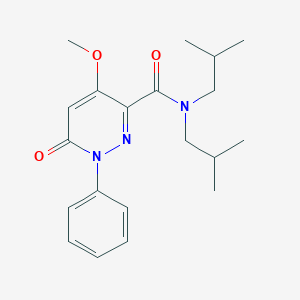
![6-(Benzylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2832414.png)
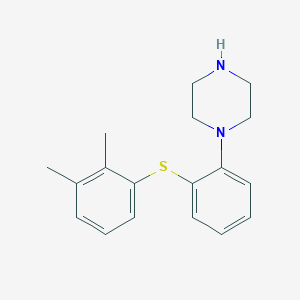
![9-(3,4-dimethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2832419.png)
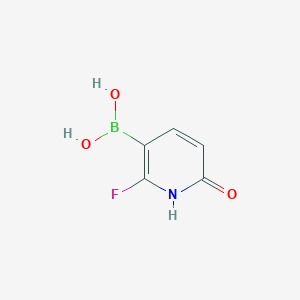
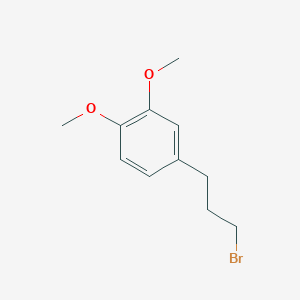
![1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2832422.png)
![Spiro[2.4]heptan-6-amine;hydrochloride](/img/structure/B2832424.png)
![18,19-dimethoxy-6-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one](/img/structure/B2832426.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2832429.png)
